molecular formula C7H13NO4 B132165 Diethyl aminomalonate CAS No. 6829-40-9

Diethyl aminomalonate

Cat. No. B132165
CAS RN: 6829-40-9
M. Wt: 175.18 g/mol
InChI Key: WLTCKEHCTUYJGI-UHFFFAOYSA-N
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Description

Diethyl aminomalonate is a chemical compound that serves as a key intermediate in the synthesis of various amino acids and heterocyclic compounds. It is known for its role in the formation of azomethine ylids, which can further react to form pyrrolidine derivatives or undergo reaction with aminomalonate to yield tetraethyl methylenebisaminomalonate . Additionally, diethyl aminomalonate is utilized in the synthesis of arylglycines, where it acts as a highly reactive electrophilic glycine equivalent .

Synthesis Analysis

The synthesis of diethyl aminomalonate-based compounds can be achieved through various methods. For instance, diethyl N-Boc-iminomalonate can be prepared on a multigram scale and reacts with organomagnesium compounds to afford substituted aryl N-Boc-aminomalonates, which upon hydrolysis produce arylglycines . Another synthesis approach involves the reaction of diethyl aminomalonate with formaldehyde in the presence of dipolarophiles, leading to the formation of pyrrolidine derivatives .

Molecular Structure Analysis

The molecular structure of diethyl aminomalonate derivatives can be complex, as seen in the synthesis of tetra-aza macrocycles where diethylmalonate acts as an efficient locking fragment in the directed synthesis of macrocyclic compounds . The resulting structures can exhibit various coordination geometries and crystallographic properties, as demonstrated by the detailed analysis of the copper(II) complexes formed in these syntheses .

Chemical Reactions Analysis

Diethyl aminomalonate is involved in a variety of chemical reactions. It can participate in the Michael reaction with hydrazine hydrate to yield either 4-substituted-1,2,4-triazoles or 4-carbethoxy-5-hydroxy 4H-pyrazole, depending on the nature of the leaving group in the initially formed adduct . Furthermore, it is used in the synthesis of triheterocyclic compounds, such as pyrido[3,2-e]pyrimido[1,2-c]pyrimidines, through thermal cyclization processes .

Physical and Chemical Properties Analysis

The physical and chemical properties of diethyl aminomalonate derivatives are crucial for their analytical characterization and application. High-performance liquid chromatography (HPLC) methods have been developed for the analysis of amino acids after derivatization with diethyl ethoxymethylenemalonate, showcasing the compound's utility in analytical chemistry . Additionally, ultra-HPLC methods have been employed for the rapid and sensitive quantification of amino acids, biogenic amines, and ammonium ions in cheese samples, using diethyl ethoxymethylenemalonate as a derivatizing agent . These methods emphasize the compound's stability, sensitivity, and the lack of significant matrix effects in complex samples .

Safety And Hazards

Diethyl aminomalonate can cause skin irritation and serious eye irritation. It may also cause respiratory irritation . It is recommended to avoid dust formation, avoid breathing mist, gas or vapors, avoid contacting with skin and eye, and use personal protective equipment .

Future Directions

Recent research has shown the potential of Diethyl aminomalonate in the synthesis of α,α-disubstituted α-amino acids via asymmetric decarboxylative protonation . This opens up new possibilities for the synthesis of structurally and functionally diverse amino acids, which could have significant implications in medicinal chemistry and organic chemistry .

properties

IUPAC Name

diethyl 2-aminopropanedioate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C7H13NO4/c1-3-11-6(9)5(8)7(10)12-4-2/h5H,3-4,8H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WLTCKEHCTUYJGI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(C(=O)OCC)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

13433-00-6 (hydrochloride)
Record name Diethyl aminomalonate
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DSSTOX Substance ID

DTXSID30987815
Record name Diethyl aminopropanedioate
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Molecular Weight

175.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Product Name

Diethyl aminomalonate

CAS RN

6829-40-9
Record name Propanedioic acid, 2-amino-, 1,3-diethyl ester
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Record name Diethyl aminomalonate
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Record name Diethyl aminopropanedioate
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Record name Diethyl aminomalonate
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Synthesis routes and methods

Procedure details

30 Milliliters of water and 7.0 g of sodium hydrogen carbonate were added to a suspension of 17.5 g of diethyl aminomalonate hydrochloride in 150 ml of dichloromethane. After 20 minutes, the dichloromethane layer was separated and dried over magnesium sulfate. The solvent was removed by evaporation under reduced pressure to obtain colorless oily diethyl aminomalonate. The diethyl aminomalonate was made into a solution of the diethyl aminomalonate, 10.0 g of α-hydroxyisocaproic acid and 8.7 g of N-hydroxysuccinimide dissolved in 200 ml of dioxane. To the solution was added 15.7 g of N,N'-dicyclohexylcarbodiimide. The mixture was stirred for 16 hours at room temperature and then filtered. The filtrate was subjected to removal of the solvent by evaporation. The residue was mixed with ethyl acetate, and the mixture was washed with 10% hydrochloric acid, water, an aqueous solution saturated with sodium hydrogen carbonate, and an aqueous solution saturated with NaCl solution in this order, and dried over magnesium sulfate. The solvent was removed by evaporation to obtain 29.19 g of diethyl N-(2-hydroxyimino- 4-methylpentanoyl)aminomalonate (Compound B-25) as a colorless oily substance.
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
7 g
Type
reactant
Reaction Step One
Quantity
17.5 g
Type
reactant
Reaction Step One
Quantity
150 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
497
Citations
JB Paine III, JR Brough, KK Buller… - The Journal of Organic …, 1987 - ACS Publications
1, 3-Diketones 1 react with diethyl aminomalonate (2) in boiling acetic acid to afford ethyl 2-pyrrolecarboxylates 6. Considerable regioselectivity was noted for the following classes of …
Number of citations: 43 pubs.acs.org
JB Paine III, D Dolphin - The Journal of Organic Chemistry, 1985 - ACS Publications
… synthetic model and naturally occurring tetrapyrroles and porphyrins, can be preparedin greatly improved yields by the addition of 1, 3-diketones and preformed diethyl aminomalonate …
Number of citations: 94 pubs.acs.org
M Frankel, M Harnik, Y Levin - Journal of the American Chemical …, 1952 - ACS Publications
The action of N-chlorourethan on diethyl N-carbomethoxyaminomalonate gave, depending on conditions, diethyl N-carbomethoxy-N'-carboethoxydiaminomalonate, or jym-bis-(N-…
Number of citations: 4 pubs.acs.org
MD Gotsko, IV Saliy, LN Sobenina, IA Ushakov… - …, 2022 - thieme-connect.com
… 2-(acylethynyl)pyrroles with diethyl aminomalonate hydrochloride has been developed. The … with diethyl aminomalonate to afford 1H,2′H-2,3′-bipyrroles and pyrrolyl-aminopyrones. …
Number of citations: 2 www.thieme-connect.com
TB Johnson, BH Nicolet - Journal of the American Chemical …, 1914 - ACS Publications
… investigation, we prepared the diethyl aminomalonate according to Piloty and Neresheimer’s7 directions with slight modifications. They recommend the reduction of the nitrosoester in …
Number of citations: 10 pubs.acs.org
CM Blazey, CH Heathcock - The Journal of Organic Chemistry, 2002 - ACS Publications
The azomethine ylide derived from the condensation of diethyl aminomalonate with paraformaldehyde undergoes 1,3-dipolar cycloadditions with acrylate and propiolate derivatives. …
Number of citations: 18 pubs.acs.org
D Chu, M Xu, J Lu, P Zheng, G Qin, X Yuan - Electrochemistry …, 2008 - Elsevier
… A “green” method for production of diethyl aminomalonate was presented by electrocatalytic reduction of diethyl oximinomalonate (DEOM) to diethyl aminomalonate in the acetic acid …
Number of citations: 45 www.sciencedirect.com
S Husinec, V Savic, AEA Porter - Tetrahedron letters, 1988 - Elsevier
Reaction of diethyl aminomalonate with formaldehyde in the presence of suitable dipolarophiles results in the formation of pyrrolidine derivatives. With less reactive dipolarophiles the …
Number of citations: 12 www.sciencedirect.com
JW Thanassi, JS Fruton - Biochemistry, 1962 - ACS Publications
… pyridoxal (10-4 m and higher), and diethyl aminomalonate isdecomposed at this pH in the … with HC1 in ethanol to yield diethyl aminomalonate hydrochloride, which was carefully …
Number of citations: 43 pubs.acs.org
GB Itoua, JY Laronze - Synthesis, 1987 - thieme-connect.com
2, 2-Bis-(cthoxycarbonyl)-3, 4-dihydro-2H-pyrroles are prepared from conjugated enones and diethyl aminomalonate by a one-step cyclocon-densation reaction. Reduction of the …
Number of citations: 3 www.thieme-connect.com

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